Cas no 60-80-0 (Antipyrine)
Antipyrine Chemical and Physical Properties
Names and Identifiers
-
- Antipyrine
- 2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one
- Phenazone
- antipyrin(R)
- APYRETINE
- Antipyrin
- 2,3-Dimethyl-1-phenyl-5-pyrazolone
- Antipyrene
- 1,2-Dihydro-1,5-diMethyl-2-phenyl-3H-pyrazol-3-one
- 2,3-dimethyl-1-phenyl-5-oxo-2,5-dihydro-1H-pyrazole
- Anodynin
- Auralgan
- Azophen
- Azophene
- Fenazon
- Fenazone
- Methozin
- Parodyne
- Phenazon
- Phenyl diMethylpyrazolone
- Phenylon
- Sedatin
- Analgesine
- Anodynine
- Antipirin
- Phenozone
- Phenylone
- Pyrazophyl
- Sedatine
- Apirelina
- Dimethyloxychinizin
- Phenazonum
- Antipyrinum
- Dimethyloxyquinazine
- Oxydimethylquinazine
- Azophenum
- Fenazona
- 3-Antipyrine
- Fenazon [Czech]
- Fenazona [INN-Spanish]
- Phenazone (pharmaceutical)
- 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-
- Oxydimethylqu
- Phenazone impurity A
-
- MDL: MFCD00003146
- Inchi: 1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3
- InChI Key: VEQOALNAAJBPNY-UHFFFAOYSA-N
- SMILES: O=C1C([H])=C(C([H])([H])[H])N(C([H])([H])[H])N1C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 157775
Computed Properties
- Exact Mass: 188.09500
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.4
- Topological Polar Surface Area: 23.6
Experimental Properties
- Color/Form: Powder
- Density: 1,19 g/cm3
- Melting Point: 109-111 °C (lit.)
- Boiling Point: 319°C/174mmHg(lit.)
- Refractive Index: 1.5850 (estimate)
- Solubility: H2O: soluble1 gm in less than 1ml
- Water Partition Coefficient: 1000 g/L (20 ºC)
- Stability/Shelf Life: Stable. Incompatible with ammonia, strong acids, alkalies, strong oxidizing agents, metallic salts, phenol.
- PSA: 26.93000
- LogP: 1.48440
- Solubility: 1g of product is dissolved in no more than 1ml of water, 1.3ml of ethanol, 1ml of chloroform, 43ml of ether. The aqueous solution is neutral to litmus.
- Merck: 716
- Sensitiveness: Sensitive to light
Antipyrine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H315,H317,H319,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:3249
- WGK Germany:1
- Hazard Category Code: 22
- Safety Instruction: S26-S36-S37/39
- FLUKA BRAND F CODES:10
- RTECS:CD2450000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22; R36/37/38
- HazardClass:6.1(b)
- PackingGroup:III
- TSCA:Yes
- Toxicity:LD50 orally in rats: 1.8 g/kg (Hart)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Antipyrine Customs Data
- HS CODE:2933110000
- Customs Data:
China Customs Code:
2933110000Overview:
2933110000 Dimethyl phenyl pyrazolone and its derivatives [dimethyl phenyl pyrazolone i.e. antipyrine].Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933110000 1,5-dimethyl-2-phenyl-1h-pyrazol-3(2h)-one.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0% General tariff:20.0%
Antipyrine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A697500-50mg |
Antipyrine |
60-80-0 | 50mg |
$ 69.00 | 2023-04-19 | ||
| TRC | A697500-1g |
Antipyrine |
60-80-0 | 1g |
$ 148.00 | 2023-04-19 | ||
| TRC | A697500-10g |
Antipyrine |
60-80-0 | 10g |
$ 1052.00 | 2023-04-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1040005-200MG |
Antipyrine |
60-80-0 | 200mg |
¥3199.48 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P0800000 |
Antipyrine |
60-80-0 | European Pharmacopoeia (EP) Reference Standard | ¥2631.59 | 2022-02-23 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17514-50mg |
Antipyrine |
60-80-0 | 98% | 50mg |
¥554.00 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003304-100g |
Antipyrine |
60-80-0 | 99% | 100g |
¥59 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003304-500g |
Antipyrine |
60-80-0 | 99% | 500g |
¥271 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A48051-100mg |
Antipyrine |
60-80-0 | ,HPLC≥99% | 100mg |
¥148.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A48050-500g |
Antipyrine |
60-80-0 | AR,98%(HPLC) | 500g |
¥179.0 | 2023-09-08 |
Antipyrine Suppliers
Antipyrine Related Literature
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B. A. El-Zeany,M. M. Amer,A. M. Taha,O. A. El-Sawy Analyst 1982 107 1054
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M. M. Amer,B. A. El-Zeany,A. M. Taha,O. A. El-Sawy Analyst 1982 107 1272
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Seyhan N. E?e Chem. Commun. (London) 1967 488
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4. Transition-metal derivatives of arenediazonium ions. Part 12. Complexes derived from pyrazole-4-diazonium and 3-pyrazolin-5-one-4-diazonium cations. X-Ray crystallographic characterisation of a sterically distorted organodiazenido-complex: dicarbonyl(3,5-dimethylpyrazol-4-yl-diazenido)tris(pyrazol-1-yl)methanemolybdenum(II) tetrafluoroborate–diethyl ether (1/1)Fergus J. Lalor,David M. Condon,George Ferguson,Masood Parvez,Pik Yuen Siew J. Chem. Soc. Dalton Trans. 1986 103
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Seyhan N. E?e J. Chem. Soc. C 1969 2624
Additional information on Antipyrine
Professional Introduction to Antipyrine (CAS No: 60-80-0)
Antipyrine, chemically known as pyrilamine, is a well-documented compound with the chemical formula C11H13N3O. Its CAS number, 60-80-0, identifies it as a distinct chemical entity with a rich history in pharmaceutical applications. This introduction delves into the compound's properties, applications, and the latest research findings that underscore its significance in modern medicine.
The molecular structure of Antipyrine features a pyridine ring fused with aniline, which contributes to its pharmacological properties. As an antipyretic and analgesic, it has been widely used for the treatment of fever and mild to moderate pain. The compound's ability to inhibit prostaglandin synthesis and block pain signals makes it a valuable candidate for therapeutic intervention.
In recent years, research has focused on the potential of Antipyrine in combination therapies and its role in managing chronic pain conditions. Studies have shown that when paired with other analgesics, such as nonsteroidal anti-inflammatory drugs (NSAIDs), it can enhance therapeutic efficacy while minimizing side effects. This synergistic approach has been particularly promising in treating conditions like osteoarthritis and rheumatoid arthritis.
Moreover, the pharmacokinetic profile of Antipyrine has been extensively studied to optimize its delivery and efficacy. Research indicates that formulations designed to enhance bioavailability could improve patient outcomes. For instance, sustained-release formulations have demonstrated prolonged pain relief, reducing the frequency of dosing and improving compliance.
The toxicological profile of Antipyrine is another area of active investigation. While generally considered safe at therapeutic doses, prolonged use or high concentrations may lead to adverse effects such as liver toxicity. However, recent studies have highlighted the potential of metabolic engineering to mitigate these risks. By understanding the metabolic pathways involved, researchers can develop strategies to minimize toxicity while maintaining therapeutic benefits.
Beyond its traditional applications, Antipyrine has shown promise in emerging fields such as neuropharmacology. Preliminary research suggests that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of Antipyrine to cross the blood-brain barrier and interact with central nervous system receptors has sparked interest in its potential as a therapeutic agent.
In conclusion, Antipyrine (CAS No: 60-80-0) remains a significant compound in pharmaceutical research due to its diverse applications and potential for innovation. Ongoing studies continue to uncover new therapeutic uses and improve its safety profile, ensuring its relevance in modern medicine. As research progresses, the full therapeutic potential of this remarkable compound is likely to be further elucidated.
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